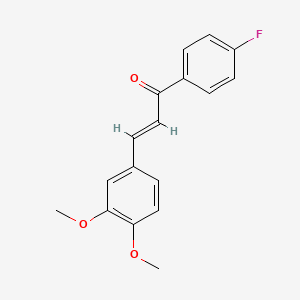

3,4-Dimethoxy-4'-fluorochalcone

Beschreibung

Overview of Chalcones as Privileged Scaffolds in Medicinal Chemistry

Chalcones are widely regarded as "privileged scaffolds" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets, thus exhibiting a broad spectrum of pharmacological activities. nih.gov The reactivity of the α,β-unsaturated ketone moiety, along with the ease of substitution on the two aromatic rings, allows for the generation of a vast library of derivatives with diverse biological properties. nih.gov These properties include anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, making chalcones a focal point of drug discovery efforts. nih.gov

Historical Context of Chalcone (B49325) Research

The study of chalcones dates back to the late 19th and early 20th centuries, with initial research focusing on their synthesis and chemical properties. The classical method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). researchgate.net Over the decades, research has evolved from fundamental synthesis to the exploration of their natural occurrence and, more recently, their extensive pharmacological potential. The recognition of their broad bioactivity has spurred a significant increase in research from the latter half of the 20th century to the present day.

Rationale for Investigating Fluorinated and Methoxylated Chalcone Derivatives

The strategic modification of the chalcone scaffold by introducing specific functional groups is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties.

Fluorination: The introduction of fluorine atoms into organic molecules can have profound effects on their biological activity. Fluorine's high electronegativity can alter the electronic properties of the molecule, influencing its binding affinity to target proteins. Furthermore, the carbon-fluorine bond is strong and can increase the metabolic stability of the compound, leading to a longer duration of action. Fluorination can also enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. nih.gov

Methoxylation: The presence of methoxy (B1213986) (-OCH3) groups on the aromatic rings of chalcones is also of significant interest. Methoxy groups are electron-donating and can influence the molecule's electronic distribution and reactivity. They can also participate in hydrogen bonding interactions with biological targets. The position and number of methoxy groups can significantly impact the biological activity, with dimethoxy and trimethoxy substitutions often being explored for their potential to enhance anticancer and anti-inflammatory properties. cellbiopharm.com

The combination of both fluorine and methoxy substituents in a single chalcone molecule, as in 3,4-Dimethoxy-4'-fluorochalcone, represents a rational design strategy to create a compound with potentially enhanced and synergistic biological effects.

Specific Focus on 3,4-Dimethoxy-4'-fluorochalcone in Contemporary Research

While extensive research exists on the broader class of chalcones, studies focusing specifically on 3,4-Dimethoxy-4'-fluorochalcone are more recent and highlight the ongoing effort to fine-tune the chalcone scaffold for specific therapeutic applications. Research on this particular compound is driven by the hypothesis that the interplay between the electron-donating dimethoxy groups on one ring and the electron-withdrawing fluorine atom on the other can lead to unique biological activities. For instance, some studies on analogous compounds suggest that such substitutions can influence anticancer potency. nih.gov

The synthesis of 3,4-Dimethoxy-4'-fluorochalcone can be achieved through the Claisen-Schmidt condensation of 3,4-dimethoxybenzaldehyde (B141060) and 4-fluoroacetophenone.

| Reactant 1 | Reactant 2 | Product |

| 3,4-Dimethoxybenzaldehyde | 4-Fluoroacetophenone | 3,4-Dimethoxy-4'-fluorochalcone |

This interactive table outlines the key reactants for the synthesis of the target compound.

Current Gaps and Future Directions in Chalcone-Based Research

Despite the vast body of research on chalcones, several gaps remain. A significant challenge is the translation of promising in vitro results into in vivo efficacy and clinical success. Issues such as bioavailability and potential off-target effects need to be addressed. nih.gov For specific compounds like 3,4-Dimethoxy-4'-fluorochalcone, there is a need for more in-depth studies to fully elucidate their mechanism of action and to identify their specific molecular targets.

Future research will likely focus on:

Comprehensive Biological Profiling: Conducting extensive in vitro and in vivo studies to fully characterize the pharmacological profile of specific chalcone derivatives.

Mechanism of Action Studies: Utilizing advanced techniques to identify the precise molecular targets and signaling pathways modulated by these compounds.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds like 3,4-Dimethoxy-4'-fluorochalcone to optimize their activity and reduce potential toxicity.

Development of Drug Delivery Systems: Exploring novel formulations to improve the bioavailability and targeted delivery of promising chalcone-based drug candidates.

The continued exploration of specifically substituted chalcones like 3,4-Dimethoxy-4'-fluorochalcone holds significant promise for the development of new and effective therapeutic agents for a range of diseases.

Eigenschaften

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO3/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11H,1-2H3/b9-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFPOMHEKFNGLA-YCRREMRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28081-14-3 | |

| Record name | NSC125657 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Modifications of 3,4 Dimethoxy 4 Fluorochalcone

Established Synthetic Routes to 3,4-Dimethoxy-4'-fluorochalcone

The primary and most widely employed method for synthesizing 3,4-Dimethoxy-4'-fluorochalcone is the Claisen-Schmidt condensation. However, alternative strategies are also being explored to enhance efficiency and yield.

The Claisen-Schmidt condensation is a cornerstone of chalcone (B49325) synthesis. taylorandfrancis.combyjus.com This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. taylorandfrancis.combyjus.com In the case of 3,4-Dimethoxy-4'-fluorochalcone, the reactants are 3,4-dimethoxyacetophenone and 4-fluorobenzaldehyde (B137897).

The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), dissolved in a suitable solvent, most commonly ethanol. taylorandfrancis.comresearchgate.net The base facilitates the deprotonation of the α-carbon of the acetophenone, leading to the formation of a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated ketone structure characteristic of chalcones. magritek.com

A general representation of the Claisen-Schmidt condensation for 3,4-Dimethoxy-4'-fluorochalcone is depicted below:

Reactants: 3,4-dimethoxyacetophenone and 4-fluorobenzaldehyde

Catalyst: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

Solvent: Ethanol

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| 3,4-dimethoxyacetophenone | 4-fluorobenzaldehyde | NaOH or KOH | Ethanol | 3,4-Dimethoxy-4'-fluorochalcone |

The reaction mixture is typically stirred at room temperature for a specified duration, after which the product is isolated and purified, often through recrystallization.

While the Claisen-Schmidt condensation is the most common method, researchers are continually exploring alternative strategies to improve the synthesis of chalcones. These methods often focus on greener reaction conditions, reduced reaction times, and higher yields.

One such approach involves the use of sonochemical methods. nih.gov Ultrasound irradiation has been shown to significantly accelerate the condensation reaction, leading to a complete conversion in a much shorter time compared to conventional stirring methods. nih.gov For instance, a similar chalcone synthesis was completed in just 10 minutes under sonication, as opposed to 4 hours by conventional means, with the added benefit of producing a more crystalline product. nih.gov This technique is also considered more energy-efficient. nih.gov

Another alternative is the use of microwave-assisted synthesis. asianpubs.org Microwave irradiation can rapidly heat the reaction mixture, leading to a significant reduction in reaction time and often an increase in product yield. asianpubs.org The optimization of microwave power and reaction time is crucial for maximizing the efficiency of this method. asianpubs.org

Grinding techniques, a form of mechanochemical synthesis, have also been employed for chalcone synthesis. researchgate.net This solvent-free or low-solvent approach can lead to higher yields in shorter reaction times compared to conventional solution-phase methods. researchgate.net For example, the synthesis of a related dihydroxy-dimethoxy chalcone using a grinding method with solid NaOH resulted in a 70% yield in just 15 minutes, compared to a 65% yield with conventional methods. researchgate.net

Exploration of Synthetic Yields and Reaction Condition Optimization

The optimization of reaction conditions is a critical aspect of synthesizing 3,4-Dimethoxy-4'-fluorochalcone to maximize the yield and purity of the final product. Several factors, including the choice of catalyst, solvent, temperature, and reaction time, can significantly influence the outcome of the Claisen-Schmidt condensation.

The concentration of the base catalyst is a key parameter. Different concentrations of aqueous alkali, such as sodium hydroxide or potassium hydroxide, are often tested to find the optimal conditions for the condensation. asianpubs.org The reaction time is another variable that is frequently optimized. While some reactions are left to stir for several hours or even overnight, modern techniques aim to reduce this duration significantly. nih.gov

The table below summarizes various conditions and their impact on chalcone synthesis, which can be extrapolated for the synthesis of 3,4-Dimethoxy-4'-fluorochalcone.

| Method | Catalyst | Solvent | Reaction Time | Yield | Reference |

| Conventional Stirring | 10% aq. NaOH | Ethanol | 2 hours (stirring) + overnight (standing) | Quantitative | |

| Sonochemical | KOH | Ethanol | 10 minutes | High (complete conversion) | nih.gov |

| Microwave-assisted | KOH (12N) | Ethanol | 90 seconds | 82% | asianpubs.org |

| Grinding | Solid NaOH | None (mortar) | 15 minutes | 70% | researchgate.net |

These advanced methods demonstrate a significant improvement in both reaction time and yield compared to traditional approaches.

Design and Synthesis of Novel Analogues and Derivatives of 3,4-Dimethoxy-4'-fluorochalcone

The development of novel analogues and derivatives of 3,4-Dimethoxy-4'-fluorochalcone is a key area of research, driven by the desire to explore and enhance their biological activities. nih.gov Structural modifications are typically carried out on the two aromatic rings of the chalcone scaffold, Ring A (the 3,4-dimethoxy phenyl group) and Ring B (the 4'-fluoro phenyl group).

Modifications on Ring A involve altering the substitution pattern of the 3,4-dimethoxy phenyl group. This can include the introduction of additional substituents or the modification of the existing methoxy (B1213986) groups. For instance, the synthesis of chalcones with different methoxy group arrangements, such as 2',4',6'-trimethoxy substitution on Ring A, has been explored. acgpubs.orgnih.gov The presence of electron-donating groups like methoxy groups is often considered important for the biological activity of chalcones. nih.gov

Furthermore, the replacement of methoxy groups with other functionalities, such as hydroxyl groups, can also be investigated. The synthesis of hydroxy-dimethoxy chalcones has been reported, which can then be used as precursors for the synthesis of other heterocyclic compounds like flavones. researchgate.netresearchgate.net

Structural modifications on Ring B, the 4'-fluoro phenyl group, are also a common strategy to create novel analogues. The position and number of fluorine atoms can be varied to study their effect on the properties of the molecule. nih.gov For example, the synthesis of chalcones with difluoro substitutions on the B-ring has been reported. acgpubs.org

In addition to altering the fluorine substitution, other groups can be introduced onto Ring B. The synthesis of fluoro-chalcone derivatives with additional amino alkyl groups has been explored, which has been shown to influence the biological activity of the resulting compounds. nih.govresearchgate.net The introduction of various substituents on the phenyl ring allows for a systematic investigation of the structure-activity relationship of these chalcone derivatives. ufms.br The synthesis of such derivatives often follows the same fundamental Claisen-Schmidt condensation, utilizing appropriately substituted benzaldehydes.

Modifications of the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl moiety in 3,4-Dimethoxy-4'-fluorochalcone is a key determinant of its chemical reactivity, rendering the molecule susceptible to a variety of addition reactions. This electrophilic system, with partial positive charges on the carbonyl carbon and the β-carbon, allows for both 1,2- and 1,4- (conjugate) additions by nucleophiles. The specific mode of addition is influenced by the nature of the nucleophile and the reaction conditions. wikipedia.orglibretexts.orgpressbooks.pub

Michael Addition: The conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated system is known as the Michael reaction. mdpi.com This reaction is a powerful tool for carbon-carbon bond formation and the introduction of diverse functionalities. For chalcones, including those with substitution patterns similar to 3,4-Dimethoxy-4'-fluorochalcone, a variety of nucleophiles can be employed. These include stabilized carbanions derived from active methylene (B1212753) compounds like malonates and nitroalkanes, as well as heteroatomic nucleophiles such as amines and thiols (thia-Michael addition). mdpi.comorganic-chemistry.orgresearchgate.netlew.ro The reaction is typically thermodynamically controlled and leads to the formation of a 1,5-dicarbonyl compound or a functionalized propane (B168953) derivative. organic-chemistry.org For instance, the reaction of chalcones with o-aminothiophenol can lead to the formation of benzothiazine derivatives. researchgate.net The use of organocuprates (Gilman reagents) generally favors 1,4-addition, while organolithium reagents tend to favor 1,2-addition to the carbonyl group. youtube.com

Epoxidation: The carbon-carbon double bond of the α,β-unsaturated system in chalcones can be selectively epoxidized to form the corresponding chalcone oxides. These epoxides are valuable intermediates for the synthesis of various heterocyclic compounds. The epoxidation can be achieved using various reagents, such as hydrogen peroxide in a basic medium (e.g., NaOH in methanol) or peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). mdpi.com The stereoselectivity of the epoxidation can be influenced by the presence of directing groups on the chalcone scaffold. mdpi.com Photoelectrochemical methods using water as the oxygen source have also been developed for the epoxidation of alkenes, presenting a greener alternative. nih.gov

Heterocyclization: The α,β-unsaturated carbonyl system is a versatile precursor for the synthesis of a wide range of heterocyclic compounds. Through reactions with various binucleophilic reagents, diverse five- and six-membered rings can be constructed. For example, reaction with hydrazines can yield pyrazolines, while reaction with hydroxylamine (B1172632) can produce isoxazolines. nih.gov Similarly, condensation with guanidine (B92328) or thiourea (B124793) can lead to the formation of aminopyrimidines or thiopyrimidines, respectively. These heterocyclization reactions significantly expand the chemical space accessible from the chalcone scaffold.

Chemo-enzymatic and Biocatalytic Approaches to Chalcone Synthesis

In recent years, the integration of enzymatic methods into chemical synthesis has gained significant traction, offering mild reaction conditions, high selectivity, and improved sustainability. lew.roresearchgate.net For the synthesis of chalcones and their fluorinated analogues, several chemo-enzymatic and biocatalytic strategies have been explored.

While a specific enzyme-catalyzed synthesis for 3,4-Dimethoxy-4'-fluorochalcone has not been explicitly detailed in the literature, the general applicability of certain enzyme classes to chalcone synthesis has been demonstrated. Hydrolases, such as lipases and acylases, have been shown to exhibit promiscuous activity in catalyzing the Claisen-Schmidt condensation to form chalcones. researchgate.net For example, lipase (B570770) from hog pancreas and acylase from Aspergillus melleus have been successfully employed in the synthesis of E-chalcone. researchgate.net The use of enzymes can offer high stereoselectivity, which is often a challenge in traditional chemical synthesis. researchgate.net

The synthesis of fluorinated organic compounds, a key feature of the target molecule, can also be achieved through biocatalytic methods. mdpi.com Enzymes such as fluorinases, cytochrome P450 monooxygenases, and aldolases have been utilized for the introduction of fluorine atoms or fluorinated groups into various organic molecules. nih.gov For instance, cytochrome P450 enzymes can catalyze a range of reactions on fluorinated substrates, and aldolases are effective in the formation of C-C bonds in the synthesis of fluorinated β-hydroxy-α-amino acids. nih.gov The enzymatic resolution of fluorinated intermediates, such as the lipase-catalyzed acylation of fluorinated piperidines, highlights the potential of biocatalysis in preparing enantiomerically pure fluorinated compounds. nih.gov

A chemo-enzymatic approach to the synthesis of 3,4-Dimethoxy-4'-fluorochalcone could potentially involve the enzymatic condensation of 3,4-dimethoxyacetophenone with 4-fluorobenzaldehyde or the enzymatic modification of a pre-synthesized chalcone.

Green Chemistry Principles in the Synthesis of 3,4-Dimethoxy-4'-fluorochalcone and its Analogues

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. propulsiontechjournal.com The synthesis of chalcones, including 3,4-Dimethoxy-4'-fluorochalcone, has been a fertile ground for the application of these principles, with various eco-friendly methods being developed. frontiersin.org

Solvent-Free and Mechanochemical Synthesis: A significant focus of green chalcone synthesis is the reduction or elimination of volatile organic solvents. propulsiontechjournal.com Mechanochemical methods, such as grinding reactants in a mortar and pestle or using a ball mill, have proven to be highly efficient for the Claisen-Schmidt condensation. mdpi.com These solvent-free or liquid-assisted grinding (LAG) techniques often lead to shorter reaction times, simpler work-up procedures, and high yields. mdpi.com The synthesis of various chalcone derivatives, including those with fluorine substituents, has been successfully achieved using these methods. nih.gov

Alternative Energy Sources: The use of alternative energy sources like microwave irradiation and ultrasound has become a popular green approach for chalcone synthesis. propulsiontechjournal.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. frontiersin.orgnih.gov Similarly, sonochemical methods, which utilize ultrasonic waves, can enhance the rate of reaction and lead to products with improved crystallinity. saudijournals.com A study on the synthesis of a closely related compound, 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, demonstrated a significant reduction in reaction time and energy consumption using ultrasound compared to conventional methods. saudijournals.com Furthermore, the use of concentrated solar radiation has been explored as a novel and highly energy-efficient method for chalcone synthesis, with reaction times as short as 10 minutes. researchgate.net

Use of Greener Catalysts and Reaction Media: The development of recyclable and less toxic catalysts and reaction media is another key aspect of green chalcone synthesis. Ionic liquids have emerged as promising "green" solvents and catalysts for the Claisen-Schmidt condensation due to their low vapor pressure, thermal stability, and recyclability. libretexts.orgpressbooks.pub Both phosphonium-based and sulfonic acid-functionalized ionic liquids have been shown to be effective catalysts for chalcone synthesis, often with simple product separation and catalyst recovery. libretexts.orgpressbooks.pub Additionally, biocatalysts derived from agro-food waste, such as banana peel ash, have been used to promote the Claisen-Schmidt reaction under solvent-free conditions at room temperature, offering a truly sustainable and eco-friendly approach. nih.gov

| Synthetic Approach | Key Features | Advantages | Relevant Compounds |

| Mechanochemistry | Grinding of reactants with a catalyst (e.g., NaOH, KOH) in a mortar or ball mill. | Solvent-free or minimal solvent, short reaction times, simple work-up. | Indolyl chalcones, Fluorine-substituted chalcones. mdpi.comnih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Rapid heating, significantly reduced reaction times, often higher yields. | Fluorine-substituted chalcones, various chalcone derivatives. frontiersin.orgnih.gov |

| Sonochemical Synthesis | Application of ultrasonic waves to the reaction mixture. | Enhanced reaction rates, improved crystallinity of products, energy efficiency. | 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. saudijournals.com |

| Solar-Induced Synthesis | Utilization of concentrated solar radiation as an energy source. | Highly energy-efficient, rapid reaction, sustainable energy source. | 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. researchgate.net |

| Ionic Liquids | Use of ionic liquids as catalysts and/or reaction media. | Low volatility, thermal stability, recyclability, often simple product separation. | Various chalcone derivatives. libretexts.orgpressbooks.pub |

| Biocatalysis | Employment of enzymes (e.g., lipases, acylases) or whole-cell systems. | Mild reaction conditions, high selectivity (stereo- and regioselectivity), use of renewable resources. | E-chalcone, potential for fluorinated chalcones. researchgate.netnih.gov |

Pre Clinical Investigations of the Biological Activities of 3,4 Dimethoxy 4 Fluorochalcone

In Vitro Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines

Chalcones, a class of compounds belonging to the flavonoid family, have garnered significant attention for their potential therapeutic properties, including anti-cancer effects. The specific derivative, 3,4-Dimethoxy-4'-fluorochalcone, has been the subject of studies to determine its efficacy and selectivity against various cancer cell lines.

Research has demonstrated that chalcone (B49325) derivatives, including those with methoxy (B1213986) and fluoro substitutions, exhibit cytotoxic activity against a range of human cancer cell lines. For instance, studies on chalcone hybrids have shown efficacy against breast carcinoma (MCF-7), prostate carcinoma (DU-145), chronic myelogenous leukemia (K-562), and lung carcinoma (A-549) cell lines. researchgate.net Specifically, chalcones with a 3,4,5-trimethoxyphenyl ring have shown potent activity against colorectal and prostatic cancer cells. nih.gov

In the context of leukemia, derivatives of methoxy-4'-amino chalcone have been evaluated against K562 and HL-60 leukemia cell lines, with the position and number of methoxy groups influencing the anti-cancer activity. cellbiopharm.com Furthermore, certain α-fluorinated chalcones have demonstrated significant cell growth inhibitory properties against six different human cancer cell lines. nih.gov While these studies focus on structurally related compounds, they provide a basis for the investigation of 3,4-Dimethoxy-4'-fluorochalcone's specific activity profile across different cancer types. The anti-proliferative effects of some chalcones are attributed to their ability to interfere with microtubule assembly, a critical process in cell division. nih.gov

The cytotoxic effects of chalcone derivatives are typically characterized by a dose-dependent response in cell culture experiments. For example, a ciprofloxacin (B1669076) chalcone hybrid demonstrated a concentration-dependent reduction in the viability of human HepG2 (hepatocellular carcinoma) and MCF7 (breast carcinoma) cells. nih.gov Similarly, α-fluorinated chalcones have shown dose-dependent induction of intracellular reactive oxygen species (ROS) in cancer cells. nih.gov

The potency of these compounds is often quantified by their IC50 value, which represents the concentration required to inhibit 50% of cell growth. For instance, a particularly potent α-fluorinated chalcone, compound 4c, exhibited IC50 values in the nanomolar range against five different cancer cell lines. nih.gov Another study on 3,4,5-trimethoxylated chalcones reported IC50 values in the micromolar and even nanomolar range against colorectal and prostatic cancer cell lines. nih.gov These findings underscore the importance of characterizing the dose-response relationship to understand the therapeutic window of chalcone derivatives like 3,4-Dimethoxy-4'-fluorochalcone.

A crucial aspect of pre-clinical cancer research is the evaluation of a compound's selective toxicity towards cancer cells over normal, non-cancerous cells. Several studies on chalcone derivatives have highlighted promising selectivity profiles. For example, an α-fluorinated chalcone demonstrated excellent selective toxicity against cancer cells when compared to normal human cell lines, including human hepatocyte cells (LO2) and human embryonic kidney cells (293T). nih.gov

Similarly, certain 3,4,5-trimethoxychalcones were found to be considerably less toxic to non-transformed cells, such as NIH3T3 mouse fibroblasts and human umbilical vein endothelial cells (HUVEC), compared to human tumor cell lines, with a selectivity ratio of 45 to 100-fold. nih.gov Chalcone-dihydropyrimidone hybrids have also shown high selectivity for breast cancer cells (MCF-7) over normal human keratinocytes (HaCaT). mdpi.com This selectivity is a key indicator of a compound's potential to minimize side effects in a clinical setting.

Modulatory Effects on Cellular Processes in Disease Models

Beyond direct cytotoxicity to cancer cells, 3,4-Dimethoxy-4'-fluorochalcone and related compounds have been investigated for their ability to modulate cellular processes implicated in various diseases, particularly inflammation and oxidative stress.

Chalcone derivatives have demonstrated significant anti-inflammatory properties in various cellular models. For instance, a study on 3,4,5-trimethoxy-4'-fluorochalcone (referred to as CH 17) showed that it dose-dependently inhibited nitric oxide (NO) production in LPS-stimulated murine RAW 264.7 macrophages, with an IC50 value in the nanomolar range. nih.gov This inhibition of NO production was a result of the compound's ability to suppress the expression of inducible nitric oxide synthase (iNOS). nih.gov

The anti-inflammatory effects of this chalcone are linked to its inhibition of the nuclear factor-kappaB (NF-κB) pathway, a key regulator of inflammatory responses. nih.gov Other chalcone derivatives have also been shown to modulate the expression of pro-inflammatory markers such as IL-1β, IL-6, TNF-α, and COX-2 in cell-based assays. nih.gov These findings suggest that 3,4-Dimethoxy-4'-fluorochalcone may have therapeutic potential in inflammatory conditions by targeting key signaling pathways.

The antioxidant properties of chalcones have been evaluated through various in vitro assays. Chalcone derivatives have been shown to possess free radical scavenging activity, as demonstrated by the DPPH (2,2-diphenyl-1-picryl hydrazine) assay. gsconlinepress.comresearchgate.net For example, (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one showed notable antioxidant activity with a low IC50 value. gsconlinepress.com

In cell-based models, chalcones have been shown to protect against oxidative stress. One synthetic chalcone derivative, AN07, was found to protect RAW 264.7 cells from LPS-induced oxidative stress. nih.gov This protective effect is associated with the activation of the Nrf2/HO-1 pathway, which upregulates antioxidant effectors. nih.gov The ability of chalcones to mitigate oxidative stress is a significant aspect of their biological activity, as oxidative damage is implicated in the pathology of numerous diseases.

Neuroprotective Potential in In Vitro Models

While direct studies on the neuroprotective effects of 3,4-Dimethoxy-4'-fluorochalcone are not extensively documented, research on structurally similar compounds suggests a promising potential for this chalcone derivative. A closely related compound, 3,4-dimethoxychalcone (B600365) (3,4-DC), has been investigated as a caloric restriction mimetic and has shown significant neuroprotective effects in models of spinal cord injury (SCI). nih.gov In these studies, 3,4-DC was found to reduce the area of glial scarring and decrease motor neuron death, leading to improved functional recovery. nih.gov The mechanism behind this neuroprotection appears to involve the enhancement of autophagy, a cellular process for clearing damaged components, and the reduction of pyroptosis and necroptosis, which are forms of programmed cell death. nih.gov Specifically, 3,4-DC was observed to promote the activity of Transcription Factor EB (TFEB), a master regulator of autophagy and lysosomal biogenesis. nih.gov

Furthermore, broader studies on aminochalcones have demonstrated their ability to protect neuronal cells from oxidative stress-induced death. nih.gov These compounds have been shown to improve cell survival, reduce the production of reactive oxygen species, maintain mitochondrial function, and prevent damage to the cell membrane in human neuroblastoma cell lines. nih.gov Molecular docking studies suggest that these aminochalcones may act as competitive activators of SIRT1, a protein known for its protective roles in cellular health and longevity. nih.gov Given these findings with closely related chalcones, it is plausible that 3,4-Dimethoxy-4'-fluorochalcone may also exhibit neuroprotective properties, warranting further investigation into its specific mechanisms of action in in vitro neuronal models.

Antimicrobial Efficacy Against Pathogenic Microorganisms

The antimicrobial potential of chalcones has been widely explored, and derivatives of 3,4-Dimethoxy-4'-fluorochalcone have been synthesized and evaluated for their efficacy against a range of pathogenic microorganisms.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Research into the antibacterial properties of chalcone derivatives has revealed that structural modifications significantly influence their activity. A study on bromo-3′,4′-dimethoxychalcone derivatives, which share the dimethoxy substitution pattern with the subject compound, demonstrated notable activity against Gram-negative bacteria. ceon.rs Specifically, 4-bromo-3′,4′-dimethoxychalcone was found to be effective against Escherichia coli and Salmonella typhimurium. ceon.rs This suggests that the presence and position of a halogen atom, in this case bromine, on the chalcone scaffold can confer potent antibacterial properties against Gram-negative strains. ceon.rs

The general class of flavonoids, to which chalcones belong, has been recognized for its inhibitory activity against various pathogenic bacteria. mdpi.com The mechanisms of action are diverse and can include the inhibition of bacterial DNA and protein synthesis, as well as damage to the cell membrane. mdpi.com The lipophilicity of these compounds also appears to play a role in their antibacterial efficacy. mdpi.com While specific data for 3,4-Dimethoxy-4'-fluorochalcone is not available, the findings for its brominated analog suggest a potential for antibacterial activity, particularly against Gram-negative bacteria.

| Compound | Bacterial Strain | Activity | Reference |

| 4-bromo-3′,4′-dimethoxychalcone | Escherichia coli | Active | ceon.rs |

| 4-bromo-3′,4′-dimethoxychalcone | Salmonella typhimurium | Active | ceon.rs |

Antifungal Activity Against Fungal Strains

The antifungal potential of chalcones has been demonstrated in various studies, although specific data for 3,4-Dimethoxy-4'-fluorochalcone is limited. Research on a series of p-aminochalcones and 3'-methoxy-4'-hydroxy chalcone has shown their effectiveness against the dermatophyte Trychophyton rubrum. sbq.org.br In another study, chalcone derivatives incorporating a 1,2,3,4-tetrahydroquinoline (B108954) moiety exhibited significant antifungal activity against several plant pathogenic fungi. nih.gov One of the most potent compounds from this series, designated as H4, showed high inhibitory activity against Phytophthora capsici, even more so than the commercial fungicides Azoxystrobin and Fluopyram. nih.gov The mechanism of this antifungal action was suggested to be the disruption of the fungal cell membrane and the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in mitochondrial respiration. nih.gov

However, not all chalcone derivatives exhibit broad-spectrum antifungal activity. A study on new chalcone-triazole hybrids found that none of the synthesized compounds were active against the tested fungal strains, which included Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum, at the concentrations tested. mdpi.com This highlights the high degree of structural specificity required for antifungal efficacy.

Antiviral Activity in Cell Culture Models

The antiviral properties of chalcones have been investigated against a variety of viruses. While direct evidence for the antiviral activity of 3,4-Dimethoxy-4'-fluorochalcone is not yet available, a study on novel 4-thioquinazoline derivatives containing a chalcone moiety has provided encouraging results. mdpi.com In this study, a compound designated as M6, which features a 3,4-dimethoxyphenyl group as part of its chalcone structure, exhibited good protective activity against the Tobacco Mosaic Virus (TMV). mdpi.com The 50% effective concentration (EC50) for this compound was found to be 154.8 µg/mL, which was superior to the antiviral drug Ribavirin in the same assay. mdpi.com

Other chalcone derivatives have also demonstrated antiviral potential. For instance, 4′-ethoxy-2′-hydroxy-4,6′-dimethoxychalcone (Ro 09-0410) was one of the first chalcones identified to exclusively inactivate rhinovirus in vitro. nih.gov Similarly, studies on the chalcone derivative 4-ethoxy-2-hydroxy-4,6-dimethoxy-chalcone showed significant antiviral activity against the rubella virus in both tissue and organ culture systems. uobaghdad.edu.iq These findings underscore the potential of the chalcone scaffold as a basis for the development of new antiviral agents. mdpi.comnih.gov

| Compound | Virus | Activity (EC50) | Reference |

| M6 (4-thioquinazoline derivative with 3,4-dimethoxyphenyl chalcone moiety) | Tobacco Mosaic Virus (TMV) | 154.8 µg/mL | mdpi.com |

Evaluation of Other Pharmacological Activities in Pre-clinical Settings

Anti-parasitic Activity

The anti-parasitic potential of chalcones has been an area of active research, with studies exploring their efficacy against various parasites. While there is no specific data on the anti-parasitic activity of 3,4-Dimethoxy-4'-fluorochalcone, research on other chalcone analogues has shown promising results. For instance, a series of chalcone analogues were evaluated for their activity against Trichomonas vaginalis, the causative agent of trichomoniasis. nih.gov

In a broader context, other classes of compounds containing metal complexes have also been investigated for their anti-parasitic properties. For example, a study on organotin (IV) derivatives demonstrated a wide spectrum of anti-parasitic activity against several eukaryotic pathogens, including Leishmania donovani, Trypanosoma cruzi, and Trypanosoma brucei. nih.gov This highlights the diverse chemical scaffolds being explored in the search for new anti-parasitic drugs.

Enzyme Inhibition Studies (e.g., Kinases, Proteases, Oxidoreductases)

No studies detailing the inhibitory effects of 3,4-Dimethoxy-4'-fluorochalcone on specific kinases, proteases, or oxidoreductases were found. However, research on related chalcones offers insights into potential activities. For instance, other chalcone derivatives have been shown to inhibit various enzymes. A study on 3,4,5-trimethoxy-4'-fluorochalcone demonstrated that it selectively inhibits the expression of inducible nitric oxide synthase (iNOS), an oxidoreductase, without directly inhibiting the enzyme's activity. nih.gov Similarly, 4,4'-dimethoxychalcone (B191108) has been found to inhibit dehydrogenase enzymes such as ALDH1A3 and ALDH2. nih.gov These findings suggest that 3,4-Dimethoxy-4'-fluorochalcone could potentially exhibit inhibitory activity against similar or different classes of enzymes, though experimental validation is required.

Modulation of Receptor Pathways

Direct evidence of 3,4-Dimethoxy-4'-fluorochalcone modulating any specific receptor pathways is absent from the current scientific literature. Investigations into analogous compounds provide some context for potential interactions. For example, 3,4,5-trimethoxy-4'-fluorochalcone has been shown to interfere with the nuclear factor-kappaB (NF-κB) signaling pathway in macrophages. nih.gov Another related compound, 3,4-dimethoxychalcone , has been identified as a caloric restriction mimetic that induces autophagy by activating transcription factor EB (TFEB) and modulating the AMPK-TRPML1-calcineurin signaling pathway. nih.gov Furthermore, general studies on chalcones indicate their potential to interact with various receptor pathways, including Toll-like receptor-4 (TLR4) signaling. nih.gov These examples highlight plausible but unconfirmed receptor pathway interactions for 3,4-Dimethoxy-4'-fluorochalcone.

Mechanistic Elucidation of 3,4 Dimethoxy 4 Fluorochalcone S Biological Actions

Investigations into Cellular Pathways Potentially Affected by 3,4-Dimethoxy-4'-fluorochalcone

Based on studies of analogous compounds, 3,4-Dimethoxy-4'-fluorochalcone is likely to modulate several key cellular pathways involved in cell fate and proliferation.

Apoptosis Induction and Related Signaling Cascades (e.g., Caspases, Bcl-2 Family Proteins)

Chalcone (B49325) derivatives are widely recognized for their capacity to induce apoptosis in cancer cells. Studies on various methoxy- and fluoro-substituted chalcones have demonstrated their ability to trigger programmed cell death through the modulation of key apoptotic regulators. For instance, certain methoxy- and fluoro-chalcone derivatives have been shown to induce apoptosis in human melanoma cells by activating caspase-3, a critical executioner caspase in the apoptotic cascade. nih.gov The activation of such caspases leads to the cleavage of essential cellular proteins, ultimately resulting in cell death.

Furthermore, the Bcl-2 family of proteins, which are central regulators of apoptosis, are common targets of chalcones. Research on 4,4'-dimethoxychalcone (B191108) (DMC) has revealed its pro-apoptotic effects are mediated by the upregulation of pro-apoptotic proteins like Bax, Bak, and Bim, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1. nih.gov This shift in the balance between pro- and anti-apoptotic Bcl-2 family members disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and subsequent caspase activation. nih.gov It is plausible that 3,4-Dimethoxy-4'-fluorochalcone could exert similar effects on the Bcl-2 protein family and caspase cascade.

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, many chalcone derivatives exhibit cytostatic effects by arresting the cell cycle at various phases. This prevents cancer cells from progressing through the division cycle, thereby inhibiting their proliferation. For example, a number of synthetic methoxy- and fluoro-chalcones have been observed to cause cell cycle arrest at the S-G2/M phase in human melanoma cells within 24 hours of treatment. nih.gov Similarly, other chalcone derivatives have been found to induce G2/M phase arrest in breast cancer cells. mdpi.com This arrest is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs), the key regulators of cell cycle progression. A synthetic indole (B1671886) chalcone derivative was also shown to induce G2/M phase arrest in breast cancer cell lines. mdpi.com

Autophagy Modulation

Autophagy, a cellular process involving the degradation of cellular components, can have a dual role in cancer, either promoting survival or contributing to cell death. Several chalcone compounds have been identified as modulators of autophagy. Notably, 3,4-dimethoxychalcone (B600365) has been identified as an inducer of autophagy in various cell lines, including those of endothelial, myocardial, and myeloid origin. nih.gov This induction of autophagy by 3,4-dimethoxychalcone is linked to the activation of transcription factors TFEB and TFE3, which are master regulators of lysosomal biogenesis and autophagy. embopress.org The study on 4,4'-dimethoxychalcone also indicated its ability to promote autophagosome accumulation. nih.gov These findings suggest that 3,4-Dimethoxy-4'-fluorochalcone might also influence autophagic pathways.

Inhibition of Angiogenesis in Cellular Models

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. While direct evidence for 3,4-Dimethoxy-4'-fluorochalcone is lacking, other chalcones have demonstrated anti-angiogenic properties. For instance, certain chalcone derivatives have been shown to inhibit the tube formation of human umbilical vein endothelial cells (HUVECs), a key step in angiogenesis. The anti-angiogenic effects of chalcones are often attributed to their ability to interfere with signaling pathways crucial for endothelial cell proliferation, migration, and differentiation.

Metastasis and Invasion Inhibition in Cell Culture

The ability of cancer cells to metastasize and invade surrounding tissues is a hallmark of advanced and aggressive disease. Chalcone compounds have shown potential in inhibiting these processes. Although no specific data exists for 3,4-Dimethoxy-4'-fluorochalcone, related compounds have been investigated for their anti-metastatic properties. For example, a study on a chalcone derivative, 4'-aminochalcone, demonstrated its ability to inhibit the migration and invasion of osteosarcoma cells. nih.gov This was associated with the inhibition of extracellular matrix degradation and modulation of genes related to the epithelial-mesenchymal transition (EMT), a key process in metastasis. nih.gov

Identification of Molecular Targets and Binding Interactions

The biological activities of chalcones stem from their interactions with various molecular targets. While the specific targets of 3,4-Dimethoxy-4'-fluorochalcone have not been elucidated, research on analogous compounds provides valuable clues.

One of the most well-established targets for chalcone derivatives is tubulin. Several chalcones have been shown to inhibit tubulin polymerization, leading to microtubule destabilization, mitotic arrest, and subsequent apoptosis. This mechanism is similar to that of established anticancer drugs like colchicine.

As mentioned earlier, proteins involved in the apoptotic and autophagic pathways are also key targets. The modulation of Bcl-2 family proteins and the activation of caspases are common mechanisms. nih.gov Furthermore, the activation of transcription factors TFEB and TFE3 by 3,4-dimethoxychalcone points to the upstream signaling pathways that regulate autophagy as potential targets. embopress.org

Interactive Data Table: Biological Activities of Related Chalcone Derivatives

| Compound Name | Biological Activity | Cell Line(s) | Key Findings | Reference |

| Methoxy- and fluoro-chalcone derivatives | Apoptosis, Cell Cycle Arrest | Human melanoma A375 | Induced S-G2/M phase arrest and activated caspase-3. | nih.gov |

| 4,4'-Dimethoxychalcone | Apoptosis, Autophagy | Cancer cells | Upregulated pro-apoptotic proteins (Bax, Bim, Bak), downregulated anti-apoptotic proteins (Bcl-2, Mcl-1), and promoted autophagosome accumulation. | nih.gov |

| 3,4-Dimethoxychalcone | Autophagy Induction | HUVEC, RAW 264.7, H9c2, U2OS | Induced autophagy through activation of TFEB and TFE3. | nih.govembopress.org |

| Synthetic indole chalcone | Cell Cycle Arrest | MDA-MB-231, MCF-7 | Caused G2/M phase arrest. | mdpi.com |

| 4'-Aminochalcone | Inhibition of Migration and Invasion | Osteosarcoma cells | Inhibited extracellular matrix degradation and modulated EMT-related genes. | nih.gov |

Protein-Ligand Interaction Studies

While direct, comprehensive protein target screening for 3,4-Dimethoxy-4'-fluorochalcone is not extensively documented, the broader chalcone class is known to interact with numerous key cellular proteins. The introduction of a fluorine atom and methoxy (B1213986) groups can modulate these interactions, often enhancing binding affinity and specificity. nih.gov

Computational docking and in-vitro studies on analogous chalcones suggest several potential protein targets. For example, the non-fluorinated analog, 4,4'-dimethoxychalcone, has been shown through thermal proteome profiling to bind to aldehyde dehydrogenase enzymes (ALDH1A3, ALDH2) and prostaglandin (B15479496) E synthase 2 (PTGES2). nih.gov The dissociation constant (Kd) for the interaction between 4,4'-dimethoxychalcone and ALDH1A3 was determined to be 2.8 μM, indicating a strong interaction. nih.gov

Other protein families targeted by chalcones include tubulin, where binding can disrupt microtubule dynamics, and various enzymes critical to cellular metabolism and signaling, such as protein tyrosine phosphatases (PTP1B), cyclooxygenases (COX), and 5-lipoxygenase (5-LOX). nih.govmdpi.com The fluorination of the chalcone scaffold has been noted to enhance inhibitory potency against certain enzymes. nih.gov

Table 1: Potential Protein Targets of 3,4-Dimethoxy-4'-fluorochalcone Based on Analog Studies This table is interactive. You can sort and filter the data.

| Potential Protein Target | Protein Family/Function | Observed Effect by Analogs | Key Reference Analog |

|---|---|---|---|

| Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Enzyme (Metabolism) | Inhibition, leading to oxidative stress | 4,4'-Dimethoxychalcone |

| Tubulin | Cytoskeletal Protein | Inhibition of polymerization, cell cycle arrest | General Chalcones |

| 5-Lipoxygenase (5-LOX) | Enzyme (Inflammation) | Inhibition | Fluorinated 3,4-dihydroxychalcones nih.gov |

| Cyclooxygenase (COX) | Enzyme (Inflammation) | Inhibition | General Chalcones |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Enzyme (Signaling) | Inhibition | General Chalcones |

| SARS-CoV-2 3CL Protease | Viral Enzyme | Inhibition | General Chalcones nih.gov |

DNA/RNA Binding and Interaction Studies

Chalcones possess the structural characteristics to function as DNA-targeting agents. Their planar aromatic rings facilitate intercalation between DNA base pairs, a mechanism that can disrupt DNA replication and transcription, ultimately triggering cellular apoptosis. digitellinc.com While specific studies on 3,4-Dimethoxy-4'-fluorochalcone's DNA binding are limited, evidence from closely related compounds provides significant insights.

Research on a hexamethoxy-chalcone demonstrated that it exerts biological effects, such as the inhibition of NF-κB, through direct DNA binding. nih.gov This suggests that the methoxy groups present on the 3,4-Dimethoxy-4'-fluorochalcone molecule may play a role in its potential DNA interactions. Furthermore, fluorinated flavonoids and chalcones have been reported to interact with viral DNA and RNA polymerases, indicating a capacity to bind to nucleic acids. mdpi.com The primary modes of interaction are thought to be groove binding and intercalation, which can cause DNA damage and stall essential cellular processes. digitellinc.com

Membrane Interaction Dynamics

The ability of a compound to traverse the cell membrane is fundamental to its interaction with intracellular targets. Chalcones, due to their lipophilic nature, are generally capable of inserting into and crossing lipid bilayers. researchgate.net The introduction of a fluorine atom typically increases a molecule's lipophilicity, which may enhance the membrane interaction of 3,4-Dimethoxy-4'-fluorochalcone. mdpi.com

Modulation of Gene Expression and Protein Synthesis

Significant evidence for the modulation of gene expression comes from studies on the closely related analog, 3,4-dimethoxychalcone (3,4-DC). This compound has been identified as a potent inducer of autophagy, a cellular recycling process, through a mechanism that is entirely dependent on the modulation of gene expression. nih.govembopress.org

The primary mechanism involves the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). nih.govresearchgate.net Upon treatment with 3,4-DC, these transcription factors translocate from the cytoplasm into the nucleus. nih.govembopress.org Inside the nucleus, TFEB and TFE3 bind to promoter regions of target genes, initiating the transcription and subsequent protein synthesis of a network of genes involved in autophagy and lysosomal biogenesis. nih.gov This mode of action confirms that the compound's effects are reliant on de novo gene transcription and mRNA translation. nih.gov RNA-sequencing analysis of cells treated with 3,4-DC further corroborates these findings, showing significant changes in the expression of genes associated with autophagy, as well as pathways like pyroptosis and necroptosis. nih.gov Given the structural similarity, it is highly probable that 3,4-Dimethoxy-4'-fluorochalcone operates through a similar TFEB/TFE3-dependent transcriptional mechanism.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Pathways

The interaction of 3,4-Dimethoxy-4'-fluorochalcone with cellular redox systems appears to be complex. While many flavonoids are known for their antioxidant properties, some can also act as pro-oxidants, generating reactive oxygen species (ROS) and inducing oxidative stress. medchemexpress.com

Evidence from analogs suggests that this chalcone may promote ROS generation. RNA-sequencing data for 3,4-dimethoxychalcone revealed the involvement of oxidative stress pathways in its mechanism of action. nih.gov More directly, a study on 4,4'-dimethoxychalcone demonstrated that its inhibition of the enzyme ALDH1A3 leads to an aggravation of cellular oxidative stress and a marked increase in ROS levels. nih.gov This inhibition of a key dehydrogenase enzyme disrupts cellular redox balance, resulting in a pro-oxidant effect. nih.gov Therefore, a plausible mechanism for 3,4-Dimethoxy-4'-fluorochalcone is the induction of oxidative stress through the inhibition of specific metabolic enzymes, which in turn can trigger various downstream cellular responses.

Signal Transduction Pathway Interference (e.g., MAPK, PI3K/Akt, NF-κB pathways)

3,4-Dimethoxy-4'-fluorochalcone and its analogs interfere with several critical intracellular signaling cascades that regulate inflammation, cell survival, and proliferation.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a primary target for chalcones. Strong evidence indicates that fluorinated chalcones are potent inhibitors of this pathway. Specifically, 3,4,5-trimethoxy-4′-fluorochalcone has been shown to inhibit NF-κB, with research suggesting that halogenation enhances this inhibitory activity. nih.gov Chalcones can block the NF-κB pathway through at least two mechanisms: by preventing the degradation of the inhibitory protein IκBα, thus sequestering NF-κB in the cytoplasm, or by directly interfering with the ability of NF-κB to bind to DNA in the nucleus. researchgate.netnih.gov

PI3K/Akt Pathway: While direct data is limited, the broader family of chalcones and related flavonoids are known modulators of the PI3K/Akt pathway. nih.govnih.gov The non-fluorinated analog, 3,4-dimethoxychalcone, influences cell function through the AMPK-TRPML1-calcineurin signaling pathway. nih.gov AMPK is a key energy sensor and its activation can influence the PI3K/Akt/mTOR axis. For instance, other chalcones have been found to activate the LKB1/AMPK signaling pathway, which regulates downstream lipogenesis and fatty acid oxidation. nih.gov This suggests an indirect but significant modulation of metabolic signaling closely intertwined with the PI3K/Akt cascade.

MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, p38, and ERK, are also affected by chalcones. mdpi.com These pathways are central to the cellular response to stress, inflammation, and mitogenic signals. assaygenie.com Certain chalcones have been shown to suppress inflammatory responses by inhibiting the JNK signaling pathway, which often works in concert with NF-κB. rsc.org The modulation of MAPK pathways, which are frequently dysregulated in various diseases, represents another key component of the mechanistic action of chalcones. mdpi.com

Table 2: Interference with Major Signal Transduction Pathways This table is interactive. You can sort and filter the data.

| Pathway | Observed Effect | Key Molecular Event | Supporting Evidence (Analog) |

|---|---|---|---|

| NF-κB | Inhibition | Inhibition of IκBα degradation; Interference with NF-κB DNA binding | 3,4,5-trimethoxy-4′-fluorochalcone nih.gov |

| PI3K/Akt | Modulation (likely inhibitory) | Activation of upstream AMPK pathway | 3,4-dimethoxychalcone nih.gov |

| MAPK (JNK) | Inhibition | Suppression of JNK activation | General Chalcones rsc.org |

Structure Activity Relationship Sar Studies of 3,4 Dimethoxy 4 Fluorochalcone and Its Analogues

Impact of Methoxy (B1213986) Groups on Biological Activity

The presence, number, and position of methoxy (-OCH3) groups on the chalcone (B49325) scaffold play a pivotal role in modulating its biological activities, including anticancer and anti-inflammatory effects. researchgate.netnih.gov

Position-Specific Effects of Methoxy Substitutions

The location of methoxy groups on the aromatic rings of chalcones significantly influences their biological efficacy. Studies have shown that the substitution pattern can affect everything from anticancer potency to anti-inflammatory action. researchgate.netmdpi.com For instance, in some series of chalcones, a para-methoxy substitution on ring B has been shown to result in greater anticancer activity compared to a meta-substitution. researchgate.net The specific positioning of methoxy groups can also impact the inhibition of enzymes and transcription factors. For example, in the context of inhibiting the transcription factor NF-κB, the location of a hydroxyl group at the 4-position on ring B was found to be important. nih.gov

The electronic effects of methoxy groups, being strongly electron-donating, can alter the charge density of the α,β-unsaturated carbonyl system, which in turn affects the molecule's reactivity and interaction with biological targets. usp.br The position of these groups can lead to significant shifts in the molecule's electronic properties and ultimately its biological function. researchgate.net

Role of Multiple Methoxy Groups

The number of methoxy groups on the chalcone structure is a critical determinant of its biological activity. The presence of multiple methoxy groups can enhance certain biological effects. For example, some studies have indicated that di- and tri-methoxylated chalcones exhibit significant inhibitory effects on certain biological targets. nih.gov Specifically, chalcones with two or three methoxy groups on the acetophenone (B1666503) ring have demonstrated good inhibitory properties against the ABCG2 transporter, which is involved in drug resistance in cancer. nih.gov

In some cases, an increase in the number of methoxy groups leads to enhanced proapoptotic potential in cancer cells. nih.gov However, the relationship is not always linear, and the specific arrangement of these groups is crucial. For instance, a study on the antiproliferative activity of chalcones found that 2′-hydroxy-2″,5″-dimethoxychalcone and 2′-hydroxy-4′,6′-dimethoxychalcone were particularly effective. nih.govnih.gov Conversely, in some contexts, an excess of methoxy groups can lead to a decrease in activity. mdpi.com

Table 1: Effect of Methoxy Group Substitution on Biological Activity

| Compound/Substitution | Biological Activity | Research Finding |

|---|---|---|

| Para-methoxy substitution on ring B | Increased anticancer activity | Methoxy substitution at the para position exhibits greater anticancer activity than at the meta position. researchgate.net |

| 3,4-dimethoxy substitution on acetophenone | Decreased ABCG2 inhibitory activity | The substitution of acetophenone with two methoxy groups at positions 3 and 4 causes a decrease in activity. nih.gov |

| Two methoxy groups on ring A | Decreased antibacterial activity | The presence of methoxyl groups at ring A reduces its activity against M. luteus. mdpi.com |

Influence of the Fluorine Atom on Biological Activity

The introduction of a fluorine atom into the chalcone structure can significantly modify its physicochemical properties and, consequently, its biological activity. mdpi.comnih.gov Fluorination is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. mdpi.comresearchgate.net

Electronegativity and Lipophilicity Contributions of Fluorine

Fluorine is the most electronegative element, and its incorporation into a molecule can lead to profound changes in its electronic properties. The high electronegativity of fluorine can alter the dipole moment and pKa of the molecule, which can influence its binding affinity to biological targets. mdpi.com

Furthermore, the substitution of a hydrogen atom with a fluorine atom can increase the lipophilicity of the compound. mdpi.comnih.gov This enhanced lipophilicity can improve the molecule's ability to cross cell membranes and the blood-brain barrier, potentially leading to better bioavailability and efficacy. mdpi.comresearchgate.net The increased metabolic stability of fluorinated compounds is another significant advantage, as the carbon-fluorine bond is very strong and resistant to metabolic cleavage. mdpi.commdpi.com

Positional Effects of Fluorine on Ring B

The position of the fluorine atom on ring B of the chalcone scaffold is a critical factor in determining its biological activity. Studies have shown that the placement of fluorine can significantly impact the compound's antimicrobial and anticancer properties. nih.govtandfonline.com For example, research on fluorinated chalcones has indicated that substitution at the C2′ position can influence the outcome of subsequent chemical reactions. mdpi.com

In terms of antimicrobial activity, compounds with fluoro substituents at positions 2 and/or 5 of ring B have shown significantly increased potency. nih.gov However, the effect of fluorine substitution is not always positive. For instance, the addition of a second fluorine atom at the C5′ position has been found to drastically reduce or eliminate antiproliferative activity in some cases. researchgate.net

Table 2: Impact of Fluorine Substitution on Chalcone Activity

| Fluorine Position | Biological Effect | Research Finding |

|---|---|---|

| Ring B (general) | Enhanced antibacterial, antiviral, and anticancer properties | The introduction of fluorine groups increases lipophilicity and metabolic stability. mdpi.com |

| C2' position | Influences cyclization reactions | The B-ring of the chalcone could be either transformed into the A-ring or remain as the B-ring of the final flavonoid depending on reaction conditions. mdpi.com |

| Positions 2 and/or 5 of Ring B | Increased antimicrobial potency | Compounds with fluoro substituents in these positions exhibit significantly increased potency against microbial strains. nih.gov |

Importance of the α,β-Unsaturated Carbonyl System for Activity

The α,β-unsaturated carbonyl system is a defining feature of the chalcone scaffold and is crucial for its biological activity. researchgate.netresearcher.life This electrophilic system acts as a Michael acceptor, meaning it can react with nucleophiles such as the thiol groups of cysteine residues in proteins and enzymes. researchgate.nettandfonline.comnih.gov This reactivity is believed to be a key mechanism underlying the diverse biological effects of chalcones. researchgate.nettandfonline.com

The planarity and conformation of the α,β-unsaturated system, which is typically in the more stable trans (E) isomer, are important for its biological activity. researchgate.netnih.gov Docking studies have suggested that this functional group can be the site of nucleophilic attack from amino acid residues in the catalytic sites of enzymes, such as the proteasome. nih.gov

The reduction of the enone moiety (the C=C double bond) in some chalcone analogues has been shown to lead to a significant decrease in antiproliferative activity, highlighting the importance of this unsaturation for cytotoxicity. mdpi.com Therefore, the α,β-unsaturated carbonyl system is considered an essential structural feature for the biological activity of many chalcones, enabling their interaction with a variety of biological targets. nih.gov

Comparative Analysis of Biological Activities Across Structurally Diverse Chalcone Derivatives

Chalcones, characterized by their open-chain flavonoid structure, are a versatile class of compounds that have garnered significant interest for their wide array of biological activities. The core chalcone scaffold, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, serves as a template for the synthesis of numerous derivatives with enhanced or novel therapeutic properties. scielo.brresearchgate.netresearchgate.net Modifications to this basic structure, particularly substitutions on the aromatic rings, have been shown to profoundly influence their biological effects, which include anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. nih.govderpharmachemica.comnih.gov

The biological activity of chalcone derivatives is intricately linked to the nature and position of substituents on their aromatic rings. For instance, the presence of methoxy (-OCH3) and hydroxyl (-OH) groups is a recurring motif in many biologically active chalcones. nih.govnih.gov These groups can modulate the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets.

Anticancer Activity:

Extensive research has demonstrated the potent anticancer activity of various chalcone derivatives. mdpi.comresearchgate.netresearchgate.net The substitution pattern on both aromatic rings plays a crucial role in determining their cytotoxic efficacy. For example, studies on a series of 3',4',5'-trimethoxychalcone analogues revealed that the presence of specific hydroxyl and methoxy substitutions significantly influenced their ability to inhibit tumor cell proliferation. nih.gov In particular, compounds with a 3,4,5-trimethoxyphenyl B ring have shown promising activity. nih.gov The introduction of a fluorine atom, as seen in 3,4-Dimethoxy-4'-fluorochalcone, can enhance metabolic stability and membrane penetration, potentially leading to improved anticancer effects. nih.govnih.gov The antiproliferative activity of some chalcones has been linked to their ability to inhibit tubulin polymerization, a critical process in cell division. nih.gov

Antimicrobial Activity:

Chalcone derivatives have also emerged as promising antimicrobial agents. derpharmachemica.comnih.gov Their activity has been evaluated against a range of pathogens, including bacteria and fungi. researchgate.netjocpr.com The presence of methoxy groups, as in 3,4-Dimethoxy-4'-fluorochalcone, has been associated with significant antimicrobial properties. nih.gov For example, certain methoxy chalcone derivatives have shown notable activity against phytopathogens. nih.gov The substitution pattern on the chalcone scaffold can be tailored to optimize activity against specific microorganisms. For instance, some fluorinated chalcones have exhibited potent antitubercular activity against Mycobacterium tuberculosis. nih.govdoaj.orgresearchgate.netnih.gov

Anti-inflammatory and Antioxidant Activities:

The anti-inflammatory properties of chalcones are another area of active investigation. nih.gov Some chalcone derivatives have been shown to inhibit key inflammatory mediators. For example, a series of 4'-fluoro-2'-hydroxychalcones demonstrated significant anti-inflammatory and analgesic activities. researchgate.net The antioxidant potential of chalcones is often attributed to their ability to scavenge free radicals. The substitution pattern, including the presence of methoxy and hydroxyl groups, can influence this activity. researchgate.net

The following table provides a comparative overview of the biological activities of structurally diverse chalcone derivatives, highlighting the influence of different substitution patterns.

| Compound/Derivative Class | Key Structural Features | Observed Biological Activities | Reference(s) |

| Methoxy Chalcones | Presence of one or more methoxy groups on the aromatic rings. | Antimicrobial activity against phytopathogens. | nih.gov |

| Fluorinated Chalcones | Incorporation of fluorine atoms into the chalcone scaffold. | Potent antitubercular activity. | nih.govdoaj.orgresearchgate.netnih.gov |

| Amino Chalcones | Presence of an amino group, often on the 4'-position. | Anticancer activity, with modifications of the amino group leading to enhanced potency. | mdpi.com |

| 3',4',5'-Trimethoxychalcone Analogues | A trimethoxy substitution pattern on one of the aromatic rings. | Inhibition of nitric oxide production and tumor cell proliferation. | nih.gov |

| 4'-Fluoro-2'-hydroxychalcones | A fluorine atom at the 4'-position and a hydroxyl group at the 2'-position. | Antioxidant, anti-inflammatory, and analgesic activities. | researchgate.net |

| Thiazole-Chalcone Hybrids | Incorporation of a thiazole (B1198619) ring into the chalcone structure. | Potent antitubercular and antiproliferative activities. | mdpi.com |

Development of Quantitative Structure-Activity Relationship (QSAR) Models for 3,4-Dimethoxy-4'-fluorochalcone Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This methodology is instrumental in drug discovery and development, as it allows for the prediction of the activity of novel compounds and provides insights into the structural features that are critical for a desired biological effect.

For chalcone derivatives, including analogues of 3,4-Dimethoxy-4'-fluorochalcone, QSAR studies have been employed to understand the structural requirements for various biological activities, such as antimycobacterial and anticancer effects. nih.gov These models typically utilize a range of molecular descriptors that quantify different aspects of a molecule's physicochemical properties.

Key Molecular Descriptors in Chalcone QSAR Models:

Several types of molecular descriptors have been found to be important in developing robust QSAR models for chalcones:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). In a QSAR study on the antimycobacterial activity of chalcones, lower values of EHOMO were found to correlate with increased activity in both gas and solvent phases. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Molar Refractivity (MR) is a commonly used steric descriptor. For instance, in the same antimycobacterial QSAR study, the molar refractivity of substituents at specific positions on the A and B rings (MR(A-4) and MR(B-4')) were identified as significant contributors to the biological activity. nih.gov

Topological Descriptors: These descriptors are derived from the two-dimensional representation of the molecule and describe its connectivity and branching.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide a more detailed description of the electronic structure. Hardness (η), a global reactivity descriptor, has been identified as an important factor in the antimycobacterial activity of chalcones. nih.gov

Development and Validation of QSAR Models:

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related chalcone analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

A study on the antimycobacterial activity of chalcone derivatives against Mycobacterium tuberculosis H37Rv successfully developed QSAR models using density functional theory (DFT) and molecular mechanics (MM+)-based descriptors. nih.gov The best models incorporated descriptors such as hardness, EHOMO, and the molar refractivity of substituents at specific positions. nih.gov The study found that the inclusion of a solvent medium in the calculations improved the correlation between the descriptors and the antimycobacterial activity, highlighting the importance of considering the biological environment. nih.gov

The insights gained from such QSAR models can guide the rational design of new 3,4-Dimethoxy-4'-fluorochalcone analogues with potentially enhanced biological activities. By identifying the key structural features that positively or negatively influence a particular activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success.

The following table summarizes key descriptors and findings from a representative QSAR study on chalcones.

| QSAR Study Focus | Key Molecular Descriptors | Key Findings | Reference(s) |

| Antimycobacterial Activity | Hardness (η), EHOMO, Molar Refractivity (MR) at positions A-4 and B-4' | Lower EHOMO values correlated with increased activity. In the solvent phase, lower EHOMO and MR(B-4') and higher MR(A-4) values increased activity. | nih.gov |

Computational and Theoretical Chemistry Aspects of 3,4 Dimethoxy 4 Fluorochalcone

Molecular Docking Studies with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying the binding mode and affinity of a ligand, such as 3,4-Dimethoxy-4'-fluorochalcone, within the active site of a target protein.

Docking algorithms predict how a ligand interacts with a protein's active site, identifying key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. Scoring functions then rank these predicted poses based on their calculated binding affinity. nih.gov While specific docking studies for 3,4-Dimethoxy-4'-fluorochalcone are not detailed in the available literature, studies on analogous compounds like 4,4-dimethoxychalcone (DMC) provide a model for the types of interactions that can be expected. For instance, when DMC was docked against the SARS-CoV-2 main protease (Mpro), it demonstrated significant interactions within the protein's active site. researchgate.net

These studies typically generate a table of interactions, highlighting the specific amino acid residues involved and the nature of the bonds formed.

Table 1: Illustrative Ligand-Protein Interactions for a Chalcone (B49325) Derivative (e.g., DMC with Mpro)

| Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|

| HIS41 | Hydrogen Bond | 2.9 |

| CYS145 | Hydrogen Bond | 3.1 |

| MET165 | Hydrophobic | 3.8 |

| GLU166 | Hydrophobic | 4.2 |

Note: This data is representative of a typical chalcone docking study and is not specific to 3,4-Dimethoxy-4'-fluorochalcone.

The primary output of a molecular docking simulation is the binding affinity, often expressed as a binding energy score in kcal/mol. nih.gov This value estimates the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger, more stable complex. nih.gov For example, the docking of 4,4-dimethoxychalcone against the SARS-CoV-2 main protease yielded a binding energy of -6.00 kcal/mol, suggesting a significant binding affinity. researchgate.net Similar computational screening of 3,4-Dimethoxy-4'-fluorochalcone against various biological targets would be a critical step in identifying its potential therapeutic applications.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur in a physiological environment. amazonaws.com These simulations are crucial for validating the results of molecular docking. nih.gov

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSD measures the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the protein's active site. amazonaws.com

RMSF indicates the flexibility of different regions of the protein or ligand. Higher RMSF values for amino acid residues in the active site can indicate induced-fit effects upon ligand binding. amazonaws.com

In studies of fluorinated chalcones, MD simulations have been used to confirm the stability of the ligand-protein complex, showing minimal fluctuations and stable hydrogen bond interactions throughout the simulation period. amazonaws.com For instance, a stable complex might exhibit an RMSD value that plateaus around 1.3 to 2.3 Å over a 100 ns simulation. amazonaws.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. bhu.ac.in These calculations provide a fundamental understanding of the molecule's structure, stability, and reactivity.